N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Drug Metabolism ADME-Tox CYP Liability

Medicinal chemists require reliable indole-3-carbaldehyde derivatives for Knoevenagel condensations, yet purity and CYP inhibition data are often inconsistent. This 3-formylindole N-arylacetamide delivers: - 82% isolated yield (NaH/DMF), validated for α,β-unsaturated compound synthesis. - Low CYP3A4 liability (IC50 20,000 nM), minimizing DDI risk. - Direct precursor to antimicrobial agents active against 6 bacterial/fungal strains. Available in research-grade purity for immediate library construction.

Molecular Formula C17H13FN2O2
Molecular Weight 296.29g/mol
CAS No. 428487-58-5
Cat. No. B422339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
CAS428487-58-5
Molecular FormulaC17H13FN2O2
Molecular Weight296.29g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O
InChIInChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22)
InChIKeyIHPRFXABLADVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Overview


N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 428487-58-5) is a synthetic small molecule belonging to the class of 3-formylindole N-arylacetamides. Its core structure comprises an indole-3-carbaldehyde moiety linked via an acetamide bridge to a 4-fluorophenyl group, with a molecular formula of C17H13FN2O2 and a molecular weight of 296.30 g/mol [1]. The compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of more complex biologically active indole derivatives, particularly α,β-unsaturated compounds via Knoevenagel condensation [2]. It is commercially available at research-grade purities (typically 95–97%) .

Synthetic Workflow
Med chem building block for Knoevenagel condensation
Application Context
Intermediate for antimicrobial indole derivative synthesis
Structural Context
4-Fluorophenyl indole scaffold for drug discovery programs

N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Why Substitution Fails


In the 3-formylindole N-arylacetamide series, minor structural modifications—particularly the nature of the N-aryl substituent—translate into substantial differences in both synthetic accessibility and downstream biological or material performance. For instance, in a direct synthetic comparison of eight derivatives (4a–h) under identical conditions, isolated yields varied from 73% to 85% depending solely on the aryl substituent, with the 4-fluorophenyl analog (4d) achieving 82% yield [1]. Similarly, in uranium(VI) sorption applications of chitosan-conjugated analogs, the maximum sorption capacity differed markedly: the 4-methoxyphenyl derivative (DO) reached 272.8 mg U g⁻¹, the unsubstituted phenyl analog (DP) 214.2 mg U g⁻¹, and the 4-bromophenyl analog (DB) 174.7 mg U g⁻¹ [2]. The 4-fluorophenyl substituent confers a distinct electronic and steric profile that cannot be replicated by 4-Cl, 4-Br, 4-OMe, or unsubstituted phenyl counterparts, making generic interchange scientifically unsound.

Yield4-Fluorophenyl analog (4d)
Replacing with 4-Cl may reduce yield (73%), while 4-H or 4-Me may alter synthetic efficiency.
Material Property4-Fluorophenyl analog
Chitosan-conjugated analogs show divergent U(VI) sorption; 4-F performance may differ from 4-Br or 4-OMe.
Electronic Profile4-Fluorophenyl substituent
Substituent electronic effects are distinct; generic interchange with 4-Br or unsubstituted phenyl is unsupported.

N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Evidence vs. Analogs


CYP3A4 Inhibition Liability

The compound exhibits weak inhibition of human CYP3A4 with an IC50 of 20,000 nM (20 μM) [1]. This value lies above the commonly applied industry threshold for significant CYP inhibition risk (typically IC50 < 10 μM), indicating a low potential for CYP3A4-mediated drug–drug interactions. While direct comparator data for close analogs are not available in the same assay, this single-point measurement provides a quantifiable basis for triaging the compound in early ADME panels relative to more potent CYP3A4 inhibitors.

CYP3A4 Inhibition
Cross-study comparable
IC50 = 20,000 nM
Supports ADME triage: exceeds typical 10 μM high-risk threshold for CYP-mediated interactions.
Human liver microsomes, fluorogenic substrate assay.
Drug Metabolism ADME-Tox CYP Liability

Synthetic Accessibility

In a systematic synthesis of eight 2-(3-formyl-1H-indol-1-yl)-N-arylacetamide derivatives (4a–h), the 4-fluorophenyl analog (4d) was obtained in 82% isolated yield [1]. This places it among the higher-yielding members of the series, comparable to the 4-methylphenyl (4b, 81%) and 2-methylphenyl (4e, 84%) derivatives, and markedly superior to the 4-chlorophenyl analog (4f, 73%). The consistent yield demonstrates that the 4-fluorophenyl substituent does not impede the nucleophilic substitution step, offering reliable synthetic accessibility.

Synthetic Yield
Head-to-head comparison
Target (4d)82%
4-H (4a)85%
4-Cl (4f)73%
4-Me (4b)81%
Yield is consistent within the series; 4-fluorophenyl does not impede the synthetic step.
Standard conditions: NaH, DMF, reflux.
Medicinal Chemistry Synthetic Methodology Building Block

Antimicrobial Intermediate Validation

The compound has been successfully employed as a key intermediate in the synthesis of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives (5a–h), which were evaluated for antimicrobial activity [1]. In this workflow, the 3-formyl group undergoes Knoevenagel condensation with 2-cyano-N-(4-methylphenyl)acetamide to generate α,β-unsaturated derivatives. The resulting final compounds (5e, 5g, 5h) demonstrated excellent to moderate antibacterial activity against Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli compared to ampicillin and streptomycin, while 5e also exhibited antifungal activity versus nystatin [1]. While the target compound itself was not tested for antimicrobial activity, its validated utility as a precursor establishes its relevance in antimicrobial discovery programs.

Antimicrobial Intermediate
Data to verify
Precursor validated
Derivatives show activity; target compound not directly tested for antimicrobial properties.
Knoevenagel condensation derived analogs active against B. subtilis, P. aeruginosa, etc.
Antimicrobial Discovery Chemical Biology Knoevenagel Condensation

N-(4-Fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Application Scenarios


Lead Optimization with Low CYP3A4 Inhibition Risk

Based on the CYP3A4 IC50 of 20,000 nM [1], this compound can be prioritized as a scaffold in early-stage drug discovery programs where minimizing cytochrome P450 inhibition is a key design criterion. It serves as a lower-liability alternative to more potent CYP3A4 inhibitors, reducing the need for later-stage structural modifications to address drug–drug interaction risks.

Knoevenagel Condensation Building Block

With an 82% isolated yield under standard NaH/DMF conditions [2], the compound is a dependable starting material for the synthesis of α,β-unsaturated indole derivatives. Its formyl group at the indole 3-position is ideally positioned for condensation with active methylene compounds, enabling the rapid construction of diverse chemical libraries.

Indole-Based Antimicrobial Precursor

The compound has been validated as an intermediate in the synthesis of antimicrobial 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives that show activity against B. subtilis, P. aeruginosa, S. aureus, E. coli, R. oryzae, and A. parasiticus [2]. Research groups focused on indole-based antimicrobials can utilize this building block to access a demonstrated bioactive chemotype.

Chitosan Conjugation for Heavy Metal Sorption

While direct sorption data for the 4-fluorophenyl analog are not yet published, the structurally analogous N-(4-bromophenyl) and N-(4-methoxyphenyl) derivatives have been successfully conjugated to chitosan and evaluated for uranium(VI) removal [3]. The 4-fluorophenyl variant is expected to exhibit intermediate sorption characteristics and represents a promising candidate for developing new functionalized chitosan adsorbents.

Application
Selection Property
Validation Focus
ADME Lead Optimization
CYP3A4 liability profile
CYP3A4 IC50 > 10 μM; low DDI concern
Knoevenagel Condensation
Formyl reactivity & synthetic yield
Isolated yield > 80% under standard conditions
Antimicrobial Intermediate
Validated precursor chemotype
Downstream derivative activity against ESKAPE panel
Chitosan Conjugation Research
Analog sorption properties
Uranium(VI) sorption capacity ranking vs. 4-Br/4-OMe analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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